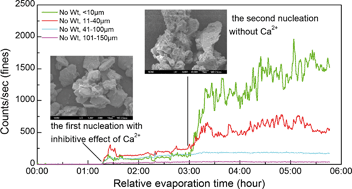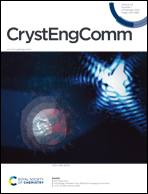Inhibitive effect of calcium on the primary nucleation of sodium carbonate in the evaporation process of the caustic liquor
CrystEngComm Pub Date: 2014-04-14 DOI: 10.1039/C4CE00394B
Abstract
The primary nucleation of sodium carbonate in caustic liquor was monitored using a focused beam reflectance measurement (FBRM) during evaporation in a batch evaporator. The results obtained by the FBRM system showed that there were two abrupt increases, and the crystals obtained from the two increases exhibited different morphologies. The content of calcium in the first abrupt crystal was much higher than that in the stock solution. Calcium ions were found to have an inhibitive effect on sodium carbonate nucleation.


Recommended Literature
- [1] Lead encapsulation by a golden clamp through multiple electrostatic, metallophilic, hydrogen bonding and weak interactions†
- [2] Back matter
- [3] Synthesis and reactivity of 1,8-bis(imino)carbazolide complexes of iron, cobalt and manganese
- [4] Correction: AC conductivity parameters of graphene derived from THz etalon transmittance
- [5] Analysis of volatile compounds in Capsicum spp. by headspace solid-phase microextraction and GC × GC-TOFMS
- [6] Photochemical oxidation of water catalysed by cyclometalated Ir(iii) complexes bearing Schiff-base ligands†
- [7] Inside front cover
- [8] Fluorescent sensors based on AIEgen-functionalised mesoporous silica nanoparticles for the detection of explosives and antibiotics†
- [9] The aqueous medium-dimethylsulfoxide conundrum in biological studies
- [10] Efficient triplet utilization in conventional solution-processed phosphorescent organic light emitting diodes using a thermal activated delayed fluorescence polymer as an assistant host†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 126812-37-1
-
CAS no.: 138667-25-1









